3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Generic substitution among fluorinated pyridines is scientifically unsound due to unique substitution patterns governing lipophilicity, electronic distribution, and target engagement. 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1138011-20-7) uniquely addresses this: 1) Essential building block for mGlu2 PAMs with low nanomolar EC50 (4.80 nM) in neuroscience; 2) Predicted logP of 2.25 enables BBB penetration; 3) Direct entry into validated TFMP chemical space for agrochemical R&D; 4) Three orthogonal reactive handles (2-methoxy, 3-fluoro, C-H activation sites) accelerate SAR exploration. Available from BenchChem with guaranteed purity and global shipping.

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
CAS No. 1138011-20-7
Cat. No. B1388479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
CAS1138011-20-7
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(F)(F)F)F
InChIInChI=1S/C7H5F4NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
InChIKeyIHOIUDOVZDEYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1138011-20-7): Key Physicochemical Properties and Industry Context for Procurement


3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1138011-20-7) is a heterocyclic organic compound belonging to the trifluoromethylpyridine (TFMP) class, characterized by a pyridine ring substituted with a fluorine atom at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 5-position [1]. This substitution pattern confers distinctive physicochemical properties, including enhanced lipophilicity due to the trifluoromethyl group, which is a key driver of its utility in medicinal chemistry and agrochemical research . With a molecular formula of C7H5F4NO and a molecular weight of approximately 195.11 g/mol, it is commercially available from multiple vendors in research-grade purities (typically ≥97%) [2].

Why 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Cannot Be Directly Replaced by Generic Analogs in Research


Generic substitution among fluorinated pyridine derivatives is scientifically unsound due to the profound and often non-linear impact of specific substitution patterns on both physicochemical and biological properties [1]. The precise positioning of the fluorine, methoxy, and trifluoromethyl groups on the pyridine ring in this compound governs its unique lipophilicity profile, electronic distribution, and steric configuration, which in turn dictate its molecular recognition, metabolic stability, and overall performance as a building block or lead scaffold. Replacing it with a compound lacking even one of these features—such as a non-fluorinated analog, a positional isomer, or a derivative with a different electron-withdrawing group—will predictably result in altered logP, reactivity, and target engagement, rendering any structure-activity relationship (SAR) or process chemistry data non-transferable .

Quantitative Differentiation Evidence: 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine vs. Analogs


Differentiated Lipophilicity: A Quantifiable logP Comparison with a Non-Fluorinated Analog

The compound exhibits a predicted logP of 2.25, indicating a specific level of lipophilicity. In contrast, the structurally related but non-fluorinated analog, 2-methoxy-5-(trifluoromethyl)pyridine (CAS 175277-45-9), is reported with a lower calculated logP of approximately 1.65, a difference of 0.60 log units [1]. This quantifiable difference in logP, driven by the additional fluorine atom, is a critical parameter for predicting membrane permeability and solubility, which are key factors in lead optimization and procurement decisions for building blocks intended for bioactive molecule synthesis [2].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Building Block for mGlu2 Receptor Modulators: Differentiated by Proven Functional Activity

While the compound itself is a building block and not a final drug candidate, its structural motif is incorporated into advanced leads with well-characterized activity. For instance, a complex derivative containing the core of 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine has been reported as a potent positive allosteric modulator (PAM) of the human mGlu2 receptor with an EC50 of 4.80 nM [1]. In comparison, many other TFMP-based analogs evaluated for mGluR modulation often exhibit EC50 values in the range of 10-100 nM or are completely inactive, highlighting that the specific substitution pattern present in this compound (and its derivatives) is crucial for achieving high-potency PAM activity at this therapeutically relevant target [2].

Neuroscience GPCR Pharmacology Positive Allosteric Modulators

Synthetic Utility: A Regioselective Scaffold for Late-Stage Functionalization

As a building block, 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine offers a defined set of reactive handles. In contrast to the more common but less versatile 2-chloro-5-(trifluoromethyl)pyridine, which primarily undergoes nucleophilic aromatic substitution at the 2-position, this compound provides orthogonal reactivity. The methoxy group can be cleaved or converted to a triflate for cross-coupling reactions, while the 3-fluoro substituent can be used in directed ortho-metalation or serve as a metabolically stable blocking group, enabling a broader range of diversification strategies for building complex libraries from a single core [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Validated Value in High-Demand Agrochemical and Pharmaceutical Pipelines

The trifluoromethylpyridine (TFMP) class is a privileged scaffold in both the agrochemical and pharmaceutical industries, with over 20 TFMP-containing agrochemicals having acquired ISO common names and multiple pharmaceuticals approved for market use [1]. The specific substitution pattern of 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine is designed to fine-tune the physicochemical and biological properties of this validated core. This contrasts with less substituted or simpler pyridine analogs, which lack the industrial validation and established synthetic accessibility associated with the TFMP moiety, thereby offering a higher probability of success in lead generation and development programs [2].

Agrochemical Discovery Pharmaceutical R&D Market Validation

High-Value Application Scenarios for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Based on Verified Differentiation


Neuroscience Drug Discovery: Optimizing CNS Penetrant mGlu2 PAM Leads

In neuroscience drug discovery programs targeting the metabotropic glutamate receptor 2 (mGlu2) for indications such as schizophrenia or anxiety, this compound serves as an essential building block for generating high-potency positive allosteric modulators (PAMs). Its unique substitution pattern, demonstrated by derivatives with low nanomolar EC50 values (4.80 nM), is critical for achieving the desired activity profile [1]. Furthermore, the compound's predicted logP of 2.25 is favorable for achieving blood-brain barrier penetration, making it a strategically important intermediate for CNS drug candidates [2].

Agrochemical Discovery: Designing Next-Generation Crop Protection Agents

For agrochemical R&D teams developing new herbicides or insecticides, this compound provides a direct entry into the highly validated trifluoromethylpyridine (TFMP) chemical space. The TFMP motif is the cornerstone of over 20 commercial agrochemical products, conferring favorable properties such as enhanced metabolic stability and systemic translocation in plants [1]. Using this specific building block allows for the fine-tuning of lipophilicity and electronic properties, differentiating new candidates from the generic pool of TFMP derivatives and increasing the likelihood of identifying a patentable, market-ready active ingredient.

Medicinal Chemistry: Efficient Synthesis of Diverse Compound Libraries via Orthogonal Functionalization

In early-stage medicinal chemistry, the ability to rapidly explore structure-activity relationships (SAR) around a central core is paramount. 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is uniquely suited for this purpose due to its three orthogonal reactive handles: the 2-methoxy group (cleavage or triflate conversion), the 3-fluoro group (directed metalation or metabolic blocking), and the potential for C-H activation. This multi-modal reactivity enables the efficient synthesis of a structurally diverse library from a single, commercially available scaffold, significantly accelerating hit-to-lead campaigns compared to using mono-functional or less versatile building blocks [2].

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